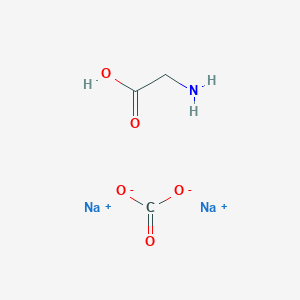
Sodium glycine carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium glycine carbonate is a chemical compound with the molecular formula C₃H₅NNa₂O₅. It is a derivative of glycine, an amino acid, and sodium carbonate. This compound is known for its buffering properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium glycine carbonate can be synthesized through the reaction of glycine with sodium carbonate. The reaction typically occurs in an aqueous solution where glycine and sodium carbonate are mixed in stoichiometric amounts. The reaction is as follows:
NH2CH2COOH+Na2CO3→NH2CH2COONa+NaHCO3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity glycine and sodium carbonate. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high yield. The product is then purified through crystallization and drying processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Acids: When reacted with strong acids like hydrochloric acid, this compound can form glycine and sodium chloride.
Bases: In the presence of strong bases, it can form sodium glycinate and carbon dioxide.
Major Products Formed:
Glycine: Formed when this compound reacts with acids.
Sodium Glycinate: Formed in basic conditions.
Carbon Dioxide: Released during reactions with acids or bases.
科学的研究の応用
Sodium glycine carbonate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in biological research for maintaining pH in cell culture media and other biological assays.
Medicine: Investigated for its potential use in drug formulations and as a buffering agent in pharmaceutical preparations.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products due to its buffering properties.
作用機序
The mechanism of action of sodium glycine carbonate primarily involves its ability to act as a buffer. It helps maintain a stable pH in solutions by neutralizing acids and bases. This buffering action is crucial in various chemical and biological processes where pH stability is essential.
Molecular Targets and Pathways:
Buffers: this compound targets hydrogen ions in solutions, neutralizing them to maintain pH.
Enzymatic Reactions: It can influence enzymatic reactions by providing a stable pH environment, which is necessary for optimal enzyme activity.
類似化合物との比較
Sodium Carbonate:
Sodium Bicarbonate:
Glycine: The parent amino acid of sodium glycine carbonate, used in biological and chemical research.
Uniqueness: this compound is unique due to its dual functionality as both a derivative of an amino acid and a carbonate. This dual nature allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
生物活性
Sodium glycine carbonate (SGC) is a compound formed from the amino acid glycine and sodium carbonate. It has garnered interest in various fields, particularly in pharmaceuticals and biochemistry, due to its unique properties and biological activities. This article explores the biological activity of SGC, highlighting its applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C₃H₅NNa₂O₅
- Molecular Weight : 157.08 g/mol
- pH : 8.3 - 8.5 in aqueous solution
- Solubility : Highly soluble in water, non-hygroscopic, and stable at room temperature.
This compound acts primarily as a buffering agent. It neutralizes gastric acid through the following reaction:
This reaction illustrates how SGC can alleviate symptoms of acidity by providing a rapid buffering effect while also liberating carbon dioxide, which can have a soothing carminative effect on the gastrointestinal tract .
1. Gastric Antacid Properties
SGC is recognized for its effectiveness as a gastric antacid. It combines rapid action with prolonged buffering capabilities, making it suitable for treating conditions such as heartburn and indigestion .
3. Role in Nutritional Supplements
As a source of glycine, SGC can contribute to amino acid supplementation in dietary formulations. Glycine itself plays a crucial role in protein synthesis and metabolic processes, including neurotransmitter regulation and collagen formation .
Case Study 1: Gastric Buffering Efficacy
A study demonstrated that this compound effectively neutralized gastric acid in a controlled environment, showing significant pH elevation within minutes of administration. This rapid onset of action was attributed to its high solubility and buffering capacity .
Case Study 2: Antimicrobial Potential
In an experimental setup involving various glycine derivatives, this compound was tested against common pathogens. Results indicated a notable reduction in bacterial counts, suggesting that SGC may enhance the efficacy of traditional antimicrobial agents when used in combination .
Research Findings
特性
CAS番号 |
50610-34-9 |
|---|---|
分子式 |
C3H4NNa3O5 |
分子量 |
203.04 g/mol |
IUPAC名 |
trisodium;2-aminoacetate;carbonate |
InChI |
InChI=1S/C2H5NO2.CH2O3.3Na/c3-1-2(4)5;2-1(3)4;;;/h1,3H2,(H,4,5);(H2,2,3,4);;;/q;;3*+1/p-3 |
InChIキー |
LFGIOTBVQMMVBC-UHFFFAOYSA-K |
SMILES |
C(C(=O)O)N.C(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C(C(=O)[O-])N.C(=O)([O-])[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















